molecular formula C11H9BrClN B594158 4-Bromo-3-chloro-6,7-dimethylquinoline CAS No. 1209736-25-3

4-Bromo-3-chloro-6,7-dimethylquinoline

Cat. No.: B594158
CAS No.: 1209736-25-3
M. Wt: 270.554
InChI Key: BXKNLYWYKYKFLA-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-6,7-dimethylquinoline is a halogenated quinoline derivative featuring bromo and chloro substituents at positions 4 and 3, respectively, along with methyl groups at positions 6 and 5. This article compares it with four related quinoline derivatives (Table 1), focusing on substituent effects and structural insights.

Properties

CAS No.

1209736-25-3

Molecular Formula

C11H9BrClN

Molecular Weight

270.554

IUPAC Name

4-bromo-3-chloro-6,7-dimethylquinoline

InChI

InChI=1S/C11H9BrClN/c1-6-3-8-10(4-7(6)2)14-5-9(13)11(8)12/h3-5H,1-2H3

InChI Key

BXKNLYWYKYKFLA-UHFFFAOYSA-N

SMILES

CC1=C(C=C2C(=C1)C(=C(C=N2)Cl)Br)C

Synonyms

4-Bromo-3-chloro-6,7-dimethylquinoline

Origin of Product

United States

Comparison with Similar Compounds

Substituent Positions and Functional Group Influence

2-Chloro-4-chloromethyl-6,7-dimethylquinoline
  • Substituents : 2-Cl, 4-ClCH₂, 6,7-Me₂ (C₁₂H₁₁Cl₂N) .
  • The 2-Cl position may alter electronic effects (e.g., resonance) compared to the 3-Cl in 4-Bromo-3-chloro-6,7-dimethylquinoline.
4-Chloro-6,7-dimethoxyquinoline
  • Substituents: 4-Cl, 6,7-OMe₂ (C₁₁H₁₀ClNO₂) .
  • Key Differences: Methoxy groups at 6 and 7 enhance electron-donating effects, increasing solubility in polar solvents compared to methyl groups.
  • Structural Features: Near-planar quinoline ring with methoxy deviations (0.02–0.08 Å). Intramolecular C8–H8⋯Cl1 interactions stabilize the conformation .
3-Bromo-6,7-dichloroquinolin-4-amine
  • Substituents : 3-Br, 6,7-Cl₂, 4-NH₂ (C₉H₅BrCl₂N₂) .
  • Key Differences: The amino group at position 4 introduces basicity and hydrogen-bonding capacity, contrasting with the non-functionalized 4-bromo group in the target compound. Dichloro substitution at 6 and 7 increases electronegativity compared to dimethyl groups.
8-Hydroxy-5,7-dimethylquinolin-1-ium Chloride Dihydrate
  • Substituents: 8-OH, 5,7-Me₂, protonated N1 (C₁₁H₁₄NO⁺·Cl⁻·2H₂O) .
  • Key Differences : Hydroxyl and protonated nitrogen enable extensive hydrogen bonding and ionic interactions. Methyl groups at 5 and 7 differ in position from the 6,7-dimethyl arrangement in the target compound.

Physicochemical Properties

Table 1: Comparative Data on Quinoline Derivatives

Compound Molecular Formula Substituents Melting Point (K) Key Structural Features
This compound* C₁₁H₁₀BrClN 4-Br, 3-Cl, 6,7-Me₂ N/A Halogen-rich, planar ring (inferred)
4-Chloro-6,7-dimethoxyquinoline C₁₁H₁₀ClNO₂ 4-Cl, 6,7-OMe₂ 403–404 Planar ring, intramolecular C–H⋯Cl
8-Hydroxy-5,7-dimethylquinolin-1-ium C₁₁H₁₄NO⁺·Cl⁻·2H₂O 8-OH, 5,7-Me₂ N/A Protonated N1, π-π stacking

*Target compound; data inferred from analogs.

  • Melting Points: 4-Chloro-6,7-dimethoxyquinoline melts at 403–404 K, higher than typical alkylated quinolines due to polar methoxy groups and crystal packing . Bromine’s larger atomic radius in the target compound may lower melting points compared to chloro analogs.
  • Solubility : Methoxy and hydroxyl groups enhance aqueous solubility (e.g., 8-hydroxy derivative ), whereas methyl and halogens (Br/Cl) favor organic solvents.

Structural and Intermolecular Interactions

  • Planarity: All analogs exhibit planar quinoline rings, with deviations <0.1 Å for substituents (e.g., methoxy groups ).
  • Halogen Interactions: Bromine’s polarizability enhances halogen bonding vs.
  • Hydrogen Bonding : The 8-hydroxy derivative forms O–H⋯Cl and N–H⋯O bonds, while the 4-chloro analog relies on C–H⋯Cl interactions .

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